2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
Description
2-Chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 4-ethylphenyl substituent on the thiazole ring and a chloroacetamide group. The compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to optimize physicochemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-2-9-3-5-10(6-4-9)11-8-18-13(15-11)16-12(17)7-14/h3-6,8H,2,7H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXDNVDKGJONNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-(4-ethylphenyl)-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Selected Thiazol-2-yl Acetamide Derivatives
Key Observations:
- Lipophilicity: The ethyl group in the target compound increases logP compared to chlorophenyl or methoxyphenyl derivatives, favoring membrane penetration but reducing aqueous solubility .
- Synthetic Utility: Chloroacetamide derivatives (e.g., 2-chloro-N-(4-phenylthiazol-2-yl)-acetamide) are common intermediates for synthesizing amines, piperidines, or heterocycles via nucleophilic substitution .
- Crystallography: Substituents influence crystal packing. For example, 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide forms a planar structure stabilized by N–H···O hydrogen bonds, whereas bulkier groups like ethylphenyl may induce steric hindrance .
Physicochemical Properties
- Solubility: Chlorophenyl derivatives (e.g., CAS 6125-31-1) are sparingly soluble in methanol but dissolve in DMSO, while ethylphenyl variants may require organic solvents like chloroform .
- Stability: The chloroacetamide group is prone to hydrolysis under basic conditions, necessitating careful storage (e.g., anhydrous, low-temperature) .
Biological Activity
2-Chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide (CAS No. 545437-12-5) is an organic compound notable for its thiazole ring structure and chloroacetamide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and enzyme inhibition studies.
- Molecular Formula : C13H13ClN2OS
- Molecular Weight : 280.77 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting various biochemical pathways.
Biological Activity Overview
Recent studies have demonstrated the compound's efficacy against various microbial strains:
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The compound has shown significant antimicrobial properties, particularly against Gram-positive bacteria such as S. aureus and MRSA, while exhibiting lower efficacy against Gram-negative bacteria like E. coli and moderate effectiveness against yeast species like C. albicans .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) analyses have been employed to understand the biological activity of chloroacetamides, including this compound. These analyses indicate that the position of substituents on the phenyl ring significantly influences the antimicrobial activity. Compounds with halogenated para-substituted phenyl rings exhibited enhanced lipophilicity, facilitating better penetration through cell membranes .
Case Studies and Research Findings
- Antimicrobial Testing : In a study evaluating twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, it was found that compounds bearing halogenated groups were particularly potent against Gram-positive bacteria and pathogenic yeasts .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Molecular docking studies suggest strong binding affinity, indicating potential therapeutic applications in pain management and inflammation .
- Comparative Analysis : A comparative study with similar compounds highlighted that this compound exhibits unique properties due to its thiazole ring, distinguishing it from other chloroacetamides .
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves constructing the thiazole core via cyclization of α-haloketones with thiourea derivatives, followed by chloroacetylation. For example:
- Thiazole formation : React 2-amino-5-(4-ethylphenyl)thiazole with α-haloketones under reflux in dioxane or ethanol.
- Chloroacetylation : Treat the intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base at 20–25°C .
Optimization : Yields depend on solvent polarity (e.g., dimethylformamide enhances nucleophilicity), temperature control (to prevent side reactions), and stoichiometric ratios (e.g., 1:1 molar ratio of amine to chloroacetyl chloride). Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol-DMF mixtures .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm in -NMR) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., FAB-MS) validates the molecular ion peak (e.g., [M+1]+ at m/z 287.17 for CHClNOS) .
- Elemental Analysis : Used to confirm purity (e.g., calculated C: 66.48%, H: 5.09% vs. experimental values) .
Q. What are the solubility properties of this compound, and how do they influence formulation for biological assays?
The compound is sparingly soluble in polar solvents like methanol and DMSO but dissolves better in chloroform. For in vitro assays:
- Stock solutions : Prepare in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in PBS or cell culture media .
- Formulation challenges : Hydrophobicity may require surfactants (e.g., Tween-80) or liposomal encapsulation to enhance bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Dose-response profiling : Test across multiple concentrations (e.g., 1–100 µM) to identify therapeutic windows.
- Target specificity assays : Use enzyme inhibition studies (e.g., kinase assays) or receptor-binding experiments to clarify mechanisms. For example, thiazole derivatives often target tubulin or DNA topoisomerases, which may explain divergent activities .
- Control for impurities : Reproduce synthesis and confirm purity via HPLC to rule out batch-dependent variability .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethylphenyl or thiazole moieties). Modify vulnerable sites via fluorination or methyl group addition .
- Plasma protein binding : Use equilibrium dialysis to assess binding affinity; high binding may reduce free drug concentration .
- Prodrug approaches : Introduce hydrolyzable esters to the acetamide group to enhance solubility and absorption .
Q. How can computational methods aid in elucidating the compound’s mechanism of action?
- Molecular docking : Simulate interactions with biological targets (e.g., EGFR or COX-2) using AutoDock Vina. The chloroacetamide group may form hydrogen bonds with catalytic residues .
- QSAR modeling : Correlate structural features (e.g., Cl substituent position) with activity data to guide analog design .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize targets for experimental validation .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in analogs?
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., replacing ethylphenyl with fluorophenyl) and compare IC values in cytotoxicity assays .
- Pharmacophore mapping : Identify critical moieties (e.g., thiazole ring, chloroacetamide) via fragment deletion studies .
- Steric/electronic analysis : Use Hammett constants to evaluate how electron-withdrawing groups (e.g., -Cl) enhance reactivity .
Q. How can researchers address low yield in large-scale synthesis?
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling steps to improve efficiency .
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer during thiazole cyclization .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
